molecular formula C10H10ClNO B195665 4-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 22518-27-0

4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No. B195665
CAS RN: 22518-27-0
M. Wt: 195.64 g/mol
InChI Key: OVRPDYOZYMCTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenol, which is part of the structure of the compound you’re asking about, is an organic compound with the formula ClC6H4OH . It’s one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .


Synthesis Analysis

While specific synthesis methods for “4-(4-Chlorophenyl)-2-pyrrolidinone” were not found, 4-Chlorophenol, a related compound, is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(4-Chlorophenyl)-2-pyrrolidinone has been utilized in various chemical synthesis processes. For example, it is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, its derivatives have been synthesized and characterized, such as 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate, showing specific molecular conformations and intermolecular interactions (Vimalraj & Pandiarajan, 2010).

Applications in Polymer Science

  • In polymer science, derivatives of 4-(4-Chlorophenyl)-2-pyrrolidinone have been used to synthesize new polyimides with high thermal stability and glass transition temperatures. These materials exhibit excellent mechanical properties and potential for use as fluorescent films in various applications (Wang, Liou, Liaw, & Huang, 2008).

Electronic and Optical Properties

  • Research has also focused on the electronic and non-linear optical properties of 4-(4-Chlorophenyl)-2-pyrrolidinone derivatives. For instance, studies have been conducted on the reactivity and electronic properties of compounds derived from it, highlighting their potential in electronic applications (Nazeer et al., 2020).

Chiral Intermediate Production

  • It's also used in the production of chiral intermediates, such as in the synthesis of an important intermediate for the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).

Antioxidant Activity

  • Recent studies have identified derivatives of 4-(4-Chlorophenyl)-2-pyrrolidinone with significant antioxidant activity, expanding its potential in pharmacology and health-related fields (Nguyen et al., 2022).

Molecular Docking and Antimicrobial Activity

  • Furthermore, molecular docking and spectroscopic studies have been conducted on derivatives, showing antimicrobial activity, which could have implications in medicinal chemistry (Sivakumar et al., 2021).

properties

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPDYOZYMCTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945175
Record name 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-pyrrolidinone

CAS RN

22518-27-0
Record name 4-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22518-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022518270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4RS)-4-(4-chlorophenyl)pyrrolidin-2-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-CHLOROPHENYL)-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4NI65VF5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To Baclofen (1.0 g, 4.7 mmol) in CH2Cl2 (20 mL) was added thionyl chloride (0.38 mL, 5.2 mmol), and the reaction was stirred for 10 minutes. Diisopropylethylamine (1.5 mL) was added, and the mixture was worked-up to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The solution of ethyl 3-(4-chlorophenyl)-4-nitrobutanoate (2.33 g) in acetic acid (18 ml) was stirred vigorously while iron powder (5.7 g) was added. The suspension was stirred at reflux temperature for 1.5 h. The resulting thick slurry was pored into a mixture of conc. HCl (30 ml) and ice (30 g). The aqueous layer was extracted with dichloromethane (2×50 ml) and the combined organic layers washed with water and dried (sodium sulfate). After evaporation of the solvent the oily residue was distilled with toluene to remove acetic acid whereupon crystallisation took place. The crude was washed with diethyl ether (3×2 ml) and dried in vacuo to afford 4-(4-chlorophenyl)-2-pyrrolidone (0.86 g) as colourless crystals.
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 2
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 3
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 4
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 5
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 6
4-(4-Chlorophenyl)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.